(3R,4S)-Tofacitinib

Catalog No.
S001714
CAS No.
1092578-46-5
M.F
C16H20N6O
M. Wt
312.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4S)-Tofacitinib

CAS Number

1092578-46-5

Product Name

(3R,4S)-Tofacitinib

IUPAC Name

3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m0/s1

InChI Key

UJLAWZDWDVHWOW-AAEUAGOBSA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Synonyms

3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Description

Tofacitinib(CP-690550) is a novel inhibitor of JAK3 with IC50 of 1 nM, 20- to 100-fold less potent against JAK2 and JAK1.IC50 value: 1 nM [1]Target: JAK3in vitro: CP-690550 is a specific, orally inhibitor of JAK3, it is 20- to 100-fold less potent for JAK2 and JAK1 with IC50 of 20 nM and 112 nM, respectively. CP-690550 doesn/'t have potent activity against 30 other kinases (all median IC50 > 3000 nM). CP-690,550 inhibits IL-2–induced proliferation with 30-fold greater potency than its effects on GM-CSF–induced proliferation [1]. CP-690550 effectively inhibits a murine mixed lymphocyte reaction (MLR) (IC50 = 91 nM) [2]. CP-690550 potently inhibits IL-4 induced upregulation of CD23 (IC50=57 nM) and class II major histocompatibility complex (MHCII) expression (IC50=71 nM) on murine B cells [3].in vivo: In a murine model of heterotopic heart transplantation (DBA2 donor heart into C57/BL6 host), CP-690550 results in a dose-dependent increase in survival of transplanted hearts.The EC50 (drug concentration in blood at which 50% of mice will maintain their graft for >28 days) to be ~60 ng/mL.CP-690550 prevents rejection of allogeneic kidneys in nonhuman primate (NHPs, macaca fascicularis) (MST of 62 and 83 days for the 50 to 100 ng/ml groups and 200 to 400 ng/ml groups, respectively) [1]. Mice chronically dosed with CP-690550 (1.5-15 mg/kg/day) demonstrates dose and time-dependent alterations in lymphocyte subsets when examined by flow cytometry. The most dramatic change observed is a 96% reduction in splenic NK1.1+TCRb-cell numbers following 21 days of treatment. Delayed-type hypersensitivity (DTH) responses in sensitized mice are reduced in a dose-dependent manner following treatment with CP-690550 (1.87–30 mg/kg, s.c.). Extended survival of neonatal Balb/c hearts implanted into the ear pinna of MHC mismatched C3H/HEN mice is observed with CP-690550 monotherapy (10–30 mg/kg/day), but improved upon combination with cyclosporin (10 mg/kg/day) [2].

(3R,4S)-Tofacitinib is considered a less active enantiomer compared to (3S,4R)-Tofacitinib. The (3S,4R) form is the one primarily used as a medication [].

Research on (3R,4S)-Tofacitinib

Despite being less active, (3R,4S)-Tofacitinib still holds some research value. Here are some areas of scientific exploration:

  • Understanding drug chirality

    (3R,4S)-Tofacitinib serves as a reference compound to study the impact of chirality on drug activity. By comparing its properties with the active form, researchers can gain insights into how a molecule's 3D structure influences its interaction with biological targets [].

  • Impurity analysis

  • Potential for future applications

    While currently considered less active, some studies suggest that (3R,4S)-Tofacitinib might have unique properties or interact with different targets compared to the active form. Further research is needed to explore this possibility.

XLogP3

1.5

Dates

Modify: 2023-09-13
[1]. Changelian PS, et al, Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor. Science, 2003, 302(5646), 875-878.
[2]. Kdlacz E, et al, The novel JAK-3 inhibitor CP-690550 is a potent immunosuppressive agent in various murine models. Am J Transplant, 2004, 4(1), 51-57.
[3]. Kudlacz E, et al, The JAK-3 inhibitor CP-690550 is a potent anti-inflammatory agent in a murine model of pulmonary eosinophilia.Eur J harmacol, 2008, 582(1-2), 154-161.

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